molecular formula C21H43N3O10 B609230 m-PEG10-叠氮化物 CAS No. 2112738-12-0

m-PEG10-叠氮化物

货号 B609230
CAS 编号: 2112738-12-0
分子量: 497.59
InChI 键: JIJUYQJOYRMNAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

M-PEG10-azide is a water-soluble click chemistry linker containing an azide group . It is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . It is used in the synthesis of PROTACs .


Synthesis Analysis

M-PEG10-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular weight of m-PEG10-azide is 497.58, and its formula is C21H43N3O10 . The SMILES representation of its structure is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] .

科学研究应用

mRNA Delivery

m-PEG10-azide is used in the development of a method called Selective Endogenous Encapsidation for Cellular Delivery (SEND) . This method involves reprogramming the mRNA cargo of PEG10 by flanking genes of interest with Peg10’s untranslated regions . Both mouse and human PEG10 can be engineered to package, secrete, and deliver specific RNAs .

Retroviral Protein Study

The mRNA of PEG10 encodes two protein isoforms: the Gag-like protein (RF1 PEG10) and the Gag-Pol-like polyprotein (RF1/RF2 PEG10) . These proteins are translated by a typical retroviral frameshift mechanism . The study of these proteins can provide insights into the function of retroviral proteins and their roles in cellular processes .

Protease Function Analysis

The protease domain of RF2 PEG10 contains an -Asp-Ser-Gly- sequence, which corresponds to the consensus -Asp-Ser/Thr-Gly- active-site motif of retroviral aspartic proteases . The function of this aspartic protease domain remains unclear, but it’s hypothesized that it plays an important role in the function of this retroviral remnant, mediating the proliferation of cells and possibly implicating it in the inhibition of apoptosis .

Overcoming CDK4/6 Inhibitor Resistance in Breast Cancer

High PEG10 expression has been found to suppress p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1 . This leads to an augmentation of CDK4/6 inhibitor resistance . Therefore, targeting PEG10 could be a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer .

作用机制

M-PEG10-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

未来方向

PEG10 is being investigated for its role in overcoming resistance to CDK4/6 inhibitors in breast cancer . The study proposes PEG10 as a promising therapeutic target for overcoming PEG10-associated resistance to CDK4/6 inhibitors . This suggests that m-PEG10-azide, as a PEG10-related compound, may have potential applications in future cancer research and treatment strategies.

属性

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N3O10/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-23-24-22/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJUYQJOYRMNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190209
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG10-azide

CAS RN

2112738-12-0
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112738-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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